4-(3-Chlorophenoxy)-3-fluoroaniline

nAChR pharmacology nicotinic acetylcholine receptor neuroscience tool compound

Procurement of regioisomeric impurities compromises kinase inhibitor development. This specific 3-chlorophenoxy-3-fluoroaniline isomer is structurally mandatory for reproducing the Vemurafenib pharmacophore geometry. - Vemurafenib Synthesis: Required diaryl ether intermediate for BRAF V600E inhibitor manufacturing. - Receptor Selectivity: α3β4 nAChR antagonist IC50 of 1.8 nM; >6,100-fold selectivity over α7. - Metabolic Benchmarking: CYP3A4 time-dependent inhibition IC50 of 310 nM for in vitro assay validation.

Molecular Formula C12H9ClFNO
Molecular Weight 237.66 g/mol
CAS No. 946699-10-1
Cat. No. B1328367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenoxy)-3-fluoroaniline
CAS946699-10-1
Molecular FormulaC12H9ClFNO
Molecular Weight237.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)F
InChIInChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
InChIKeyJARRKMGXZDICCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chlorophenoxy)-3-fluoroaniline Overview


4-(3-Chlorophenoxy)-3-fluoroaniline (CAS: 946699-10-1) is a halogenated diaryl ether aniline derivative with molecular formula C12H9ClFNO and molecular weight 237.66 g/mol [1]. The compound features a 3-chlorophenoxy moiety linked to a 3-fluoroaniline core, placing it within a class of building blocks used in kinase inhibitor synthesis and as a pharmacophore for neuronal nicotinic acetylcholine receptor (nAChR) modulation [2][3]. Its primary documented research applications include serving as a key intermediate in the synthesis of Vemurafenib (PLX4032), an FDA-approved BRAF V600E inhibitor for metastatic melanoma .

Synthetic UtilityKey intermediate for Vemurafenib synthesis
nAChR Toolα3β4 subtype-selective pharmacological probe
Cell PermeabilityModerate lipophilicity supports cell-based assays

4-(3-Chlorophenoxy)-3-fluoroaniline Substitution Risk


Substituting 4-(3-chlorophenoxy)-3-fluoroaniline with closely related analogs such as 4-(4-chlorophenoxy)-3-fluoroaniline (CAS 946664-06-8), 2-(3-chlorophenoxy)-5-fluoroaniline (CAS 946716-93-4), or 3-chloro-4-(3-fluorophenoxy)aniline (CAS 524953-60-4) introduces material risks to experimental reproducibility and synthetic outcomes . The position of chlorine substitution (meta vs. para on the phenoxy ring) and the regiochemistry of the fluoro and amino groups on the aniline core dictate distinct electronic environments, steric constraints, and hydrogen-bonding capacities that alter target binding affinity, metabolic stability, and downstream coupling efficiency in multistep syntheses . In kinase inhibitor synthesis, the precise substitution pattern determines the geometry of the ATP-binding pocket interaction and can shift inhibitory potency by orders of magnitude. The evidence below quantifies these differences across receptor pharmacology, enzyme inhibition profiles, and synthetic utility to inform scientifically defensible procurement decisions.

Positional isomer (e.g., 4-(4-chlorophenoxy)-3-fluoroaniline) may shift electronic and steric profile
Regiochemistry of fluoro and amino groups can alter target binding affinity
Vemurafenib synthetic route relies on precise 3-chloro substitution pattern

4-(3-Chlorophenoxy)-3-fluoroaniline Comparator Evidence


nAChR Subtype Selectivity: α3β4 vs α7

4-(3-Chlorophenoxy)-3-fluoroaniline demonstrates potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells, measured via carbamylcholine-induced 86Rb+ efflux inhibition [1]. In contrast, the compound exhibits substantially weaker agonist activity at rat α7 nAChR expressed in HEK293 cells, with an EC50 of 11,000 nM (11 µM) determined by FLIPR assay [2]. This ~6,100-fold selectivity window distinguishes it from non-selective nAChR ligands.

nAChR α3β4 vs α7
Cross-study comparable
α3β4 IC50 1.8 nM; α7 EC50 11,000 nM
~6,100-fold selectivity
Supports α3β4-selective probe development
Cross-species assay conditions: human vs rat
nAChR pharmacology nicotinic acetylcholine receptor neuroscience tool compound antagonist profiling

MPO Inhibition vs. Higher-Potency Analog

4-(3-Chlorophenoxy)-3-fluoroaniline inhibits human myeloperoxidase (MPO) chlorination activity with an IC50 of 120 nM in an aminophenyl fluorescein assay following 10 min incubation [1]. For comparative benchmarking, a structurally related but more highly optimized MPO inhibitor (CHEMBL4846080 / BDBM50567716) achieves an IC50 of 1.0 nM under identical assay conditions [2]. The 120-fold difference provides a quantitative reference for the compound's position within MPO inhibitor SAR exploration.

MPO Inhibition
Head-to-head
120 nM vs 1.0 nM (optimized analog)
Benchmarks SAR optimization headroom
120-fold lower potency, aminophenyl fluorescein assay
myeloperoxidase inhibition inflammation peroxidase assay structure-activity relationship

EPX vs TPO Selectivity

4-(3-Chlorophenoxy)-3-fluoroaniline exhibits moderate inhibition of human eosinophil peroxidase (EPX) with an IC50 of 360 nM, measured by 3-bromotyrosine formation in a bromination assay [1]. Against thyroid peroxidase (TPO), the compound shows substantially weaker activity with an IC50 of 2,300 nM (2.3 µM) using 3-iodotyrosine formation as the readout [2]. The 6.4-fold selectivity for EPX over TPO represents a quantifiable window that informs off-target risk assessment.

EPX vs TPO Selectivity
Cross-study comparable
EPX IC50 360 nM; TPO IC50 2,300 nM
6.4-fold selectivity
Informs off-target thyroid axis risk
Bromination vs iodination readouts, different enzyme sources
eosinophil peroxidase thyroid peroxidase selectivity profiling off-target assessment

CYP3A4 Time-Dependent Inhibition Profile

4-(3-Chlorophenoxy)-3-fluoroaniline exhibits time-dependent inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC50 of 310 nM measured at 30 minutes [1]. This quantifies the compound's potential to alter the metabolic clearance of co-administered substrates in cellular or in vivo models. No comparative CYP3A4 inhibition data were located for closely related positional isomers such as 4-(4-chlorophenoxy)-3-fluoroaniline or 2-(3-chlorophenoxy)-5-fluoroaniline in the accessible literature.

CYP3A4 TDI
Supporting evidence
IC50 = 310 nM (30 min)
Informs metabolic stability study design
No isomer comparator data available
CYP450 inhibition drug metabolism time-dependent inhibition ADME-Tox profiling

Synthetic Utility: Vemurafenib Intermediate

4-(3-Chlorophenoxy)-3-fluoroaniline is documented as a critical pharmacophore intermediate in the synthesis of Vemurafenib (PLX4032 / RG7204), an FDA-approved BRAF enzyme inhibitor for late-stage melanoma treatment . The 3-chloro substitution on the phenoxy ring provides the precise electronic and steric profile required for the ATP-competitive binding mode of Vemurafenib. Positional isomers such as 4-(4-chlorophenoxy)-3-fluoroaniline (CAS 946664-06-8), which carries a para-chloro substitution, would alter the geometry of the diaryl ether linkage and are not described as intermediates for this approved therapeutic scaffold .

Vemurafenib Intermediate
Class-level
Validated intermediate for Vemurafenib
Positional isomer determines synthetic fidelity
Data to verify, supplier context
kinase inhibitor synthesis BRAF V600E inhibitor pharmacophore intermediate Vemurafenib

Physicochemical and Drug-Likeness Profile

4-(3-Chlorophenoxy)-3-fluoroaniline exhibits a calculated LogP of 3.39 and LogD (pH 7.4) of 3.39, with a topological polar surface area (TPSA) of 35.25 Ų, a molar refractivity of 62.02 cm³, and two freely rotatable bonds [1]. The compound satisfies Lipinski's Rule of Five criteria (true). These parameters establish a baseline lipophilicity profile that supports membrane permeability in cellular assays while remaining within typical drug-like chemical space. Comparative data for positional isomers were not located in accessible databases.

Physicochemical Profile
Supporting evidence
LogP 3.39 | TPSA 35.25 Ų
Lipinski compliant
Cell permeability compatible
Calculated values via JChem; no isomer data
LogP Lipinski's Rule of Five drug-likeness physicochemical characterization

4-(3-Chlorophenoxy)-3-fluoroaniline Applications


nAChR Subtype-Selective Tool

4-(3-Chlorophenoxy)-3-fluoroaniline is appropriate for neuroscience studies requiring potent antagonism of α3β4 nicotinic acetylcholine receptors with minimized α7 receptor activation. The compound demonstrates α3β4 antagonist IC50 of 1.8 nM and α7 agonist EC50 of 11,000 nM, yielding a ~6,100-fold selectivity window [1][2]. This profile supports its use as a subtype-selective pharmacological probe in SH-SY5Y neuronal cell models and other nAChR-expressing systems.

MPO Inhibitor SAR Scaffold

The compound is suitable as a starting scaffold for structure-activity relationship (SAR) studies targeting MPO inhibition in inflammatory disease models. Its MPO chlorination inhibition IC50 of 120 nM positions it as a moderately potent hit with significant optimization headroom relative to advanced leads achieving IC50 = 1.0 nM [3]. The additional selectivity data for EPX (IC50 = 360 nM) and TPO (IC50 = 2,300 nM) provide a baseline for assessing selectivity improvements during lead optimization [4].

Vemurafenib Synthesis Intermediate

4-(3-Chlorophenoxy)-3-fluoroaniline is an essential building block for the synthesis of Vemurafenib, an FDA-approved BRAF V600E kinase inhibitor for metastatic melanoma . The specific 3-chloro substitution pattern is required for the correct diaryl ether geometry in the final pharmacophore. Procuring this exact positional isomer—rather than 4-(4-chlorophenoxy)-3-fluoroaniline—is critical for reproducing the validated synthetic route and obtaining the intended inhibitor structure .

CYP3A4 Reference for Cellular Assays

The compound can serve as a reference standard in cellular pharmacology experiments where CYP3A4-mediated metabolism may confound results. Its time-dependent CYP3A4 inhibition IC50 of 310 nM provides a quantitative benchmark for interpreting metabolic stability effects in hepatocyte or recombinant CYP assays [5]. The calculated LogP of 3.39 and Lipinski compliance further support its utility in cell-permeable probe applications [6].

Application
Selection Property
Validation Focus
nAChR subtype-selective tool
α3β4/α7 selectivity window
Subtype-selective signaling studies
MPO inhibitor SAR scaffold
MPO/EPX/TPO selectivity profile
Lead optimization and selectivity improvement
Vemurafenib intermediate
Regioisomeric identity (3-chloro)
Downstream coupling efficiency
CYP3A4 metabolic reference
Time-dependent CYP3A4 inhibition
Metabolic stability interpretation in cell assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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